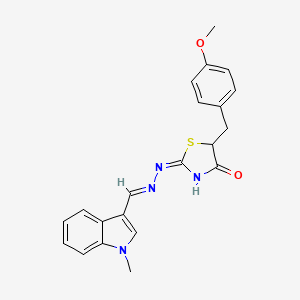

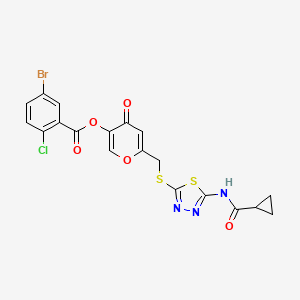

![molecular formula C19H14F2N4O2S B2552012 N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251649-11-2](/img/structure/B2552012.png)

N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a chemical compound. It has been found to be associated with the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds have shown broad anti-proliferative activity against cancer cell lines in vitro, especially triple-negative breast cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis

The molecular formula of “N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is C19H13F3N4O2S . Its average mass is 418.392 Da and its monoisotopic mass is 418.071136 Da .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are not mentioned in the search results, [1,2,4]triazolo[4,3-a]pyridine derivatives have been designed and synthesized as novel microtubulin polymerization inhibitors .Applications De Recherche Scientifique

- These triazolopyridine derivatives have been investigated for their potential as drug candidates. For instance, they exhibit c-Met inhibition , which is relevant in cancer therapy. The current clinical candidate Savolitinib contains a similar heterocyclic nucleus .

- Additionally, some of these compounds have shown GABA A allosteric modulating activity , which could be relevant in neurological disorders .

- Incorporating these heterocyclic units into polymers has been explored for applications in solar cells . Their electronic properties contribute to efficient energy conversion .

- Some derivatives have demonstrated inhibition of (\beta)-secretase 1 (BACE-1) , an enzyme associated with Alzheimer’s disease. These findings highlight their potential in neurodegenerative research .

- Related triazoles have been studied for their antibacterial properties. For example, 1,2,4-triazoles exhibited significant activity against various bacterial strains .

- The synthesis of these heterocycles involves cyclization of heterocyclic diamines with nitrites or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles. Specific methods exist for constructing different triazolopyridine and triazolopyrazine analogs .

Medicinal Chemistry

Polymer Building Blocks

BACE-1 Inhibition

Antibacterial Activity

Synthetic Routes

Orientations Futures

Mécanisme D'action

Target of Action

The compound belongs to the class of triazolopyridines . Compounds in this class have been found to have antiviral properties . .

Mode of Action

Triazolopyridines often work by inhibiting key enzymes or proteins in the life cycle of viruses

Biochemical Pathways

The compound might affect the biochemical pathways related to the life cycle of viruses

Result of Action

The compound might inhibit the growth of viruses, resulting in antiviral effects

Action Environment

The efficacy and stability of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds

Propriétés

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2S/c20-15-8-14(9-16(21)10-15)11-25(17-4-2-1-3-5-17)28(26,27)18-6-7-19-23-22-13-24(19)12-18/h1-10,12-13H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTLEUOSSZFOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)

![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-fluoro-1,3-benzothiazole](/img/structure/B2551940.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

methanone](/img/structure/B2551946.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)